molecular formula C28H35N5O6 B12374214 E3 Ligase Ligand-linker Conjugate 8

E3 Ligase Ligand-linker Conjugate 8

货号: B12374214
分子量: 537.6 g/mol
InChI 键: NOORQZURQOGAPA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

E3 Ligase Ligand-linker Conjugate 8 (CAS: 1835705-55-9) is a heterobifunctional molecule designed for proteolysis-targeting chimera (PROTAC) technology. It consists of a von Hippel-Lindau (VHL) E3 ligase ligand ((S,R,S)-AHPC) covalently linked to a hybrid alkyl/ether-based linker (C6-PEG3-C4-Cl) . This conjugate facilitates the recruitment of the VHL E3 ligase complex to induce ubiquitination and subsequent proteasomal degradation of target proteins. Key features include:

  • Molecular Formula: C₃₈H₅₉ClN₄O₇S
  • Molecular Weight: 751.42 g/mol
  • Solubility: Optimized for aqueous solutions via PEG3 hydrophilic segments .
  • Applications: Demonstrated efficacy in degrading GFP-HaloTag7 fusion proteins in cellular assays .

属性

分子式

C28H35N5O6

分子量

537.6 g/mol

IUPAC 名称

tert-butyl 1-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidin-4-yl]-1,6-diazaspiro[3.3]heptane-6-carboxylate

InChI

InChI=1S/C28H35N5O6/c1-27(2,3)39-26(38)31-15-28(16-31)10-13-32(28)17-8-11-30(12-9-17)18-4-5-19-20(14-18)25(37)33(24(19)36)21-6-7-22(34)29-23(21)35/h4-5,14,17,21H,6-13,15-16H2,1-3H3,(H,29,34,35)

InChI 键

NOORQZURQOGAPA-UHFFFAOYSA-N

规范 SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCN2C3CCN(CC3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O

产品来源

United States

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of E3 Ligase Ligand-linker Conjugate 8 involves multiple steps, starting with the preparation of the E3 ligase ligand. This ligand is then functionalized to allow for the attachment of a linker. Common reagents used in these reactions include primary amines and DIPEA in DMF at elevated temperatures . The final step involves the conjugation of the linker to the ligand, forming the complete E3 Ligase Ligand-linker Conjugate 8.

Industrial Production Methods

Industrial production of E3 Ligase Ligand-linker Conjugate 8 follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for maximizing yield and purity. Techniques like chromatography and crystallization are employed for purification .

化学反应分析

Types of Reactions

E3 Ligase Ligand-linker Conjugate 8 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific functional groups present in E3 Ligase Ligand-linker Conjugate 8. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

科学研究应用

E3 Ligase Ligand-linker Conjugate 8 has a wide range of scientific research applications, including:

    Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.

    Biology: Facilitates the study of protein function and regulation by enabling selective degradation of target proteins.

    Medicine: Potential therapeutic applications in treating diseases like cancer, neurodegenerative disorders, and viral infections by targeting disease-related proteins for degradation.

    Industry: Employed in the development of novel drugs and therapeutic agents

作用机制

E3 Ligase Ligand-linker Conjugate 8 exerts its effects by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulated by the target protein .

相似化合物的比较

Ligand Type and E3 Ligase Specificity

Conjugate 8 utilizes a VHL ligand, enabling selective recruitment of the VHL E3 ligase complex. In contrast, other PROTAC conjugates employ ligands for cereblon (CRBN), inhibitor of apoptosis proteins (IAPs), or MDM2. Key distinctions include:

Compound E3 Ligase Ligand Type Key Functional Groups
Conjugate 8 VHL (S,R,S)-AHPC Hydroxypyrrolidine, carboxylic acid
Conjugate 3 CRBN Thalidomide analog Phthalimide, glutarimide
Conjugate 22 CRBN Pomalidomide analog Fluorinated phthalimide
β-NF-derived compound MDM2 Nutlin analog Imidazoline, hydrophobic tail

Mechanistic Implications :

  • VHL-based PROTACs (e.g., Conjugate 8) are favored for their tissue-specific expression and low off-target effects .
  • CRBN-based PROTACs (e.g., Conjugates 3, 22) exhibit broader substrate recruitment but may trigger unintended degradation of neo-substrates like IKZF1/3 .

Linker Design and Physicochemical Properties

The linker’s composition critically influences PROTAC solubility, cell permeability, and ternary complex stability.

Compound Linker Type Hydrophilic Components Hydrophobic Components
Conjugate 8 C6-PEG3-C4-Cl PEG3 Alkyl chain (C6, C4), Cl
Conjugate 22 4-unit PEG PEG4 Alkyl chain (C5)
Lenalidomide-based Amide/ether hybrid PEG2 Aryl/alkyl groups

Key Findings :

  • PEG Length : Longer PEG chains (e.g., PEG4 in Conjugate 22) enhance solubility but may reduce membrane permeability .

Challenges :

  • VHL Ligands : Multi-step syntheses often result in moderate yields due to steric hindrance during PEGylation .
  • CRBN Ligands : Higher yields are achievable via direct amide coupling, leveraging commercial availability of lenalidomide derivatives .

Critical Observations :

  • VHL vs. CRBN : CRBN-based PROTACs often achieve lower DC₅₀ values due to higher E3 ligase expression in cancer cells .
  • Tissue Specificity : Conjugate 8’s VHL recruitment may offer advantages in tissues with low CRBN activity, such as the central nervous system .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。